(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride
CAS No.: 1220031-59-3
Cat. No.: VC3408798
Molecular Formula: C17H26ClN3O
Molecular Weight: 323.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220031-59-3 |
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Molecular Formula | C17H26ClN3O |
Molecular Weight | 323.9 g/mol |
IUPAC Name | (4-benzylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride |
Standard InChI | InChI=1S/C17H25N3O.ClH/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15;/h1-3,5-6,16,18H,4,7-14H2;1H |
Standard InChI Key | YJBJFYNSEQEBOI-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Canonical SMILES | C1CC(CNC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Nomenclature
Basic Identification
(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is identified by its unique Chemical Abstracts Service (CAS) registry number 1220031-59-3, which serves as its primary identifier in chemical databases and literature . This compound is cataloged under number DY734558 in certain chemical repositories .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
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(4-Benzylpiperazin-1-yl)(piperidin-3-yl)methanone hydrochloride
Molecular Structure and Properties
Molecular Formula and Weight
The compound has a defined molecular composition with the following characteristics:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₆ClN₃O | |
Molecular Weight | 323.86 g/mol | |
CAS Registry Number | 1220031-59-3 | |
Catalog Number | DY734558 |
Structural Features
(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride contains several key structural components:
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A piperazine ring with a benzyl substituent at the 4-position
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A piperidine ring connected via the 3-position
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A methanone (carbonyl) bridge connecting the piperazine and piperidine rings
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A hydrochloride salt formation
The compound represents a complex nitrogen-containing heterocyclic structure with multiple functional groups that determine its chemical behavior and potential applications.
Related Compounds and Structural Analogs
Structural Isomers
A closely related structural isomer is (4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride (CAS: 1220034-97-8), which differs only in the position of attachment to the piperidine ring (4-position versus 3-position) . This isomer has similar molecular properties:
Comparative Analysis
While both compounds share the same molecular formula and similar molecular weights, the positional difference in the piperidine connection point can significantly affect their:
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Three-dimensional structure
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Receptor binding profiles
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Pharmacological properties
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Chemical reactivity
Research and Development Access
The compound appears to be primarily positioned as a research chemical, potentially for use in pharmaceutical research, medicinal chemistry, and organic synthesis applications. It is typically available through specialized chemical suppliers rather than general laboratory supply companies .
Chemical and Physical Properties
General Properties
As a hydrochloride salt of an organic amine compound, (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride likely exhibits:
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Solid state at room temperature
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Water solubility due to its salt form
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Enhanced stability compared to the free base form
Functional Group Reactivity
The compound contains several reactive functional groups:
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Carbonyl (methanone) group, which can participate in nucleophilic addition reactions
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Tertiary amine functionalities in both the piperazine and piperidine rings
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Benzyl group that can undergo various aromatic substitution reactions
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